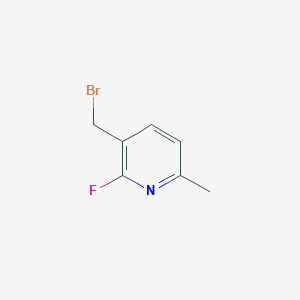

3-(Bromomethyl)-2-fluoro-6-methylpyridine

CAS No.: 1227592-60-0

Cat. No.: VC2969649

Molecular Formula: C7H7BrFN

Molecular Weight: 204.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227592-60-0 |

|---|---|

| Molecular Formula | C7H7BrFN |

| Molecular Weight | 204.04 g/mol |

| IUPAC Name | 3-(bromomethyl)-2-fluoro-6-methylpyridine |

| Standard InChI | InChI=1S/C7H7BrFN/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3 |

| Standard InChI Key | OFVWKGMDGFBVAT-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(C=C1)CBr)F |

| Canonical SMILES | CC1=NC(=C(C=C1)CBr)F |

Introduction

Physical and Chemical Properties

3-(Bromomethyl)-2-fluoro-6-methylpyridine is a halogenated heterocyclic compound featuring a pyridine ring with three key substituents: a bromomethyl group at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 6-position. This unique substitution pattern significantly influences its chemical behavior and reactivity profile.

Basic Identification Data

The compound has been well-characterized with the following fundamental properties:

| Property | Value |

|---|---|

| CAS Number | 1227592-60-0 |

| Molecular Formula | C₇H₇BrFN |

| Molecular Weight | 204.04 g/mol |

| IUPAC Name | 3-(bromomethyl)-2-fluoro-6-methylpyridine |

| InChI | InChI=1S/C7H7BrFN/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3 |

| SMILES Code | CC1=NC(=C(C=C1)CBr)F |

| PubChem CID | 124706646 |

The structure features a planar pyridine core with the three substituents affecting both its electronic distribution and steric properties .

Physicochemical Properties

The physicochemical profile of 3-(Bromomethyl)-2-fluoro-6-methylpyridine influences its behavior in both chemical reactions and biological systems:

| Property | Value |

|---|---|

| XLogP3-AA | 2.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 12.9 Ų |

| Heavy Atom Count | 10 |

| Complexity | 110 |

These properties indicate that the compound has moderate lipophilicity (XLogP3 value of 2.2), which influences its solubility and potential for membrane permeability in biological systems. The absence of hydrogen bond donors and presence of two acceptors (the pyridine nitrogen and fluorine atom) affect its intermolecular interactions .

Synthesis Methods

The synthesis of 3-(Bromomethyl)-2-fluoro-6-methylpyridine typically involves a series of selective halogenation reactions starting from appropriate pyridine precursors.

Common Synthetic Routes

The primary synthetic approach involves bromination of the methyl group in a suitable 2-fluoro-6-methylpyridine derivative. This reaction typically utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator .

The precursor compound 3-Bromo-2-fluoro-6-methylpyridine (CAS: 375368-78-8) serves as an important intermediate in some synthetic pathways. The synthesis often proceeds through the following generalized steps:

-

Preparation of a suitable 6-methylpyridine derivative

-

Fluorination at the 2-position using appropriate fluorinating agents

-

Functionalization at the 3-position

-

Selective radical bromination of the methyl group at position 3

The synthesis requires careful control of reaction conditions to achieve regioselectivity and to prevent side reactions such as ring bromination or multiple brominations of the methyl group.

Reaction Conditions

The optimal conditions for the synthesis typically include:

| Parameter | Condition |

|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | Tetrachloromethane or other chlorinated solvents |

| Initiator | Dibenzoyl peroxide or AIBN |

| Temperature | 70-80°C |

| Reaction Time | 1-3 hours |

| Yield | Typically 85-95% |

The reaction conditions must be carefully optimized to achieve high yields and purity, with parameters such as temperature, solvent choice, and reaction time being crucial for successful synthesis .

Chemical Reactivity

The reactivity of 3-(Bromomethyl)-2-fluoro-6-methylpyridine is primarily influenced by the electron-withdrawing nature of both the bromomethyl group and the fluorine atom, which create an electron-deficient pyridine ring.

Reactive Centers

The compound possesses several reactive centers:

-

The bromomethyl group serves as an excellent leaving group, making it suitable for nucleophilic substitution reactions

-

The pyridine nitrogen can participate in coordination chemistry with metal ions

-

The fluorine atom influences the electronic distribution in the ring and can participate in certain coupling reactions

Reaction Mechanisms

The presence of electron-withdrawing groups influences transition states during reactions. The compound can interact with various nucleophiles and electrophiles, and its reactivity can be modulated by altering the electronic environment through substitution patterns.

The bromomethyl group readily undergoes SN2 substitution reactions with various nucleophiles including:

-

Amines, forming aminomethyl derivatives

-

Thiols, forming sulfur-containing derivatives

-

Oxygen nucleophiles, forming ethers and esters

These substitution reactions make the compound a versatile building block for the synthesis of more complex structures with diverse functional groups.

Applications in Organic Synthesis

3-(Bromomethyl)-2-fluoro-6-methylpyridine serves as a valuable intermediate in organic synthesis due to its specific substitution pattern and reactivity.

Building Block in Complex Molecule Synthesis

The compound is primarily utilized as an intermediate in organic synthesis due to its reactivity and potential applications. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for more complex organic molecules.

Some key applications include:

-

Synthesis of pyridine-based heterocyclic compounds

-

Preparation of fluorinated analogs of biologically active compounds

-

Development of novel pharmaceutical intermediates

-

Creation of tagged compounds for mechanistic studies

Cross-Coupling Reactions

The halogenated positions make the compound suitable for various cross-coupling reactions including:

-

Suzuki-Miyaura coupling

-

Negishi coupling

-

Sonogashira coupling

-

Buchwald-Hartwig amination

These reactions enable the incorporation of the fluoropyridine moiety into more complex structures for medicinal chemistry and materials science applications.

Applications in Medicinal Chemistry

The unique structure of 3-(Bromomethyl)-2-fluoro-6-methylpyridine makes it particularly valuable in medicinal chemistry and pharmaceutical research.

Pharmaceutical Research Applications

The compound has been identified as having applications in several areas of pharmaceutical research:

-

Antibiotic and antiviral research

-

Fluorescent probe development for biological imaging

The presence of the fluorine atom is particularly significant in medicinal chemistry, as fluorination often improves metabolic stability, lipophilicity, and binding selectivity of drug candidates.

Bioactive Properties

While specific bioactivity data for 3-(Bromomethyl)-2-fluoro-6-methylpyridine itself is limited in the available literature, related compounds with similar structural features have shown biological activity including:

-

Enzyme inhibition properties

-

Antimicrobial activity

-

Potential as kinase inhibitors

Research has indicated that certain pyridine derivatives with similar substitution patterns may act as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can significantly impact the bioavailability and effectiveness of various co-administered drugs, highlighting potential utility in pharmacology for modifying drug interactions .

Characterization Techniques

Proper characterization of 3-(Bromomethyl)-2-fluoro-6-methylpyridine is essential for confirming its structure, purity, and properties.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural elucidation:

| Technique | Key Features |

|---|---|

| ¹H NMR | Shows characteristic signals for methyl group (δ ~2.5 ppm), bromomethyl group (δ ~4.5 ppm), and aromatic protons |

| ¹³C NMR | Reveals carbon environments including C-F coupling patterns |

| ¹⁹F NMR | Provides specific information about the fluorine environment (typically δ -110 to -120 ppm) |

| Mass Spectrometry | Shows characteristic isotope pattern for bromine-containing compounds |

These spectroscopic techniques, combined with other analytical methods such as infrared spectroscopy and elemental analysis, provide comprehensive structural confirmation.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to assess the purity of the compound and to monitor reactions involving it. These techniques can be coupled with mass spectrometry for even more detailed analysis.

Comparison with Structurally Related Compounds

3-(Bromomethyl)-2-fluoro-6-methylpyridine belongs to a family of halogenated pyridine derivatives, and comparing it with structurally related compounds provides insights into structure-activity relationships.

Structurally Similar Compounds

| Compound | CAS Number | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 3-Bromo-2-fluoro-6-methylpyridine | 375368-78-8 | 190.01 g/mol | Bromine at 3-position instead of bromomethyl |

| 3-(Bromomethyl)-6-fluoro-2-methylpyridine | 1227575-25-8 | 204.04 g/mol | Positional isomer with fluorine and methyl positions swapped |

| 3-Bromo-2-bromomethyl-6-fluoropyridine | 643762-61-2 | 268.91 g/mol | Contains bromine at 3-position and fluorine at 6-position |

| 6-Bromo-2-fluoro-3-methylpyridine | 1211536-81-0 | 190.01 g/mol | Bromine at 6-position, methyl at 3-position |

These structural variations influence the reactivity, physical properties, and potential applications of each compound .

Structure-Property Relationships

The position and nature of the substituents on the pyridine ring significantly affect the compounds' properties:

-

Electronic effects: The electron-withdrawing fluorine at the 2-position impacts the reactivity of the bromomethyl group

-

Steric effects: The methyl group at the 6-position provides steric hindrance that can influence reaction rates and selectivity

-

Metabolic stability: Fluorination generally enhances metabolic stability in biological systems

-

Lipophilicity: The different substitution patterns lead to variations in lipophilicity, affecting solubility and biological membrane permeability

Understanding these structure-property relationships is crucial for designing derivatives with optimized properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume